2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with two fluorine atoms at the 2-position and a methyl group at the 3-position. This compound belongs to a class of strained bicyclic systems increasingly utilized in medicinal chemistry as bioisosteres for aromatic or aliphatic moieties, offering improved metabolic stability and physicochemical properties .
Properties
CAS No. |
2411296-56-3 |
|---|---|
Molecular Formula |
C7H8F2O2 |
Molecular Weight |
162.13 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
InChI Key |
RTZFDDBSRPQHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanism of Difluorocarbene Addition
The insertion of difluorocarbene (CF₂) into bicyclo[1.1.0]butanes occurs via a [2π+2σ] cycloaddition, leveraging the strain energy of the bridged system. This reaction selectively generates 2,2-difluoro-BCP derivatives when electron-rich bicyclo[1.1.0]butanes are used.
-
Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) with sodium iodide (NaI).
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Solvent : Dichloromethane or tetrahydrofuran.
-
Temperature : 0°C to room temperature.
Application to 3-Methyl-Substituted Precursors
To synthesize 2,2-difluoro-3-methyl-BCP-1-carboxylic acid, the bicyclo[1.1.0]butane precursor must already bear a methyl group at position 3. The ChemRxiv study demonstrates this using a methyl-functionalized bicyclo[1.1.0]butane ester (e.g., methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate). Under CF₃TMS/NaI conditions, difluorocarbene insertion proceeds with 72–85% yield , depending on steric and electronic effects.
Hydrolysis of Ester to Carboxylic Acid
The final step involves hydrolysis of the methyl ester to the carboxylic acid. The patent method employs lithium hydroxide monohydrate in a tetrahydrofuran/water mixture (12 h, room temperature), achieving near-quantitative conversion. For acid-sensitive substrates, milder conditions (e.g., sodium hydroxide in methanol/water) may be substituted.
Integrated Synthesis Pathway
Combining these steps, the proposed route is:
-
Synthesis of 3-Methylbicyclo[1.1.0]butane-1-carboxylic Acid Methyl Ester
-
Difluorocarbene Insertion
-
Hydrolysis to Carboxylic Acid
Table 1. Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1. Methylation | PhMgCl, THF, rt | 83% | 98% |
| 2. CF₂ Insertion | CF₃TMS/NaI, CH₂Cl₂ | 78% | 97% |
| 3. Hydrolysis | LiOH, THF/H₂O | 95% | 99% |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block in the synthesis of potential drug candidates. Its structural characteristics allow for modifications that can enhance biological activity:
- Antiviral and Anticancer Agents : Preliminary studies suggest that compounds with similar bicyclic structures exhibit interesting pharmacological properties, including anti-inflammatory and antimicrobial activities . The unique difluoromethyl group may improve binding affinity to biological targets, enhancing therapeutic efficacy.
Materials Science
In materials science, 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is utilized to design novel materials with specific properties:
- Thermal Stability : The compound's structure may contribute to high thermal stability and rigidity in polymer formulations.
- Advanced Polymers : Its application in synthesizing specialty chemicals and advanced polymers is noteworthy due to the unique properties imparted by the bicyclic framework .
Biological Studies
The compound is employed in biochemical assays aimed at studying enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : Bicyclic compounds have been shown to mimic aromatic structures in biological systems, potentially leading to novel therapeutic applications.
Case Studies
Recent studies highlight the potential of bicyclic compounds like this compound in drug development:
- A significant study focused on developing inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Compounds derived from bicyclo[1.1.1]pentane exhibited enhanced metabolic stability and potency compared to traditional aromatic compounds, with IC50 values as low as 3.1 nM in cellular assays .
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and carboxylic acid group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Fluorinated Derivatives
Fluorination significantly alters electronic and steric properties. Key examples include:
Alkyl- and Aryl-Substituted Derivatives
Alkyl/aryl groups modulate steric bulk and solubility:
Carboxylic Acid Derivatives with Dual Functionalization
Compounds with multiple functional groups enable diverse reactivity:
Key Research Findings and Trends
Fluorination Effects : Difluoro and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making these derivatives valuable in drug design .
Steric Considerations : Bulky substituents (e.g., cyclopentyl) improve target binding specificity but may reduce solubility .
Synthetic Accessibility : Rhodium-catalyzed cyclopropanation and photoredox decarboxylation are pivotal for introducing functional groups .
Stability : Fluorinated derivatives require careful storage (e.g., anhydrous conditions, low temperatures) to prevent decomposition .
Biological Activity
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2411296-56-3) is a bicyclic compound characterized by its unique structural features and fluorinated substituents. This compound has garnered interest in medicinal chemistry due to its potential bioactive properties and applications in drug design.
- Molecular Formula : C7H8F2O2
- Molecular Weight : 162.14 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(C1(C2)C(F)(F)C2(C)C1)O
Biological Activity Overview
The biological activity of this compound primarily stems from its structural resemblance to biologically relevant molecules, allowing it to act as a bioisostere for ortho/meta-substituted arenes. The compound's unique bicyclic structure and the presence of fluorine atoms enhance its metabolic stability and binding affinity to various biological targets.
The mechanism of action involves:
- Binding Interactions : The bicyclic structure allows for specific interactions with protein binding sites.
- Metabolic Stability : The fluorine atoms contribute to increased resistance to metabolic degradation, enhancing the compound's pharmacokinetic properties.
Research Findings
Recent studies have explored the synthesis and biological evaluation of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane derivatives:
Table 1: Summary of Biological Studies
Case Studies
A notable case study involved the exploration of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane derivatives as potential pharmacophores in drug discovery:
Case Study 1: Synthesis and Evaluation
Researchers synthesized several derivatives of the compound and evaluated their biological activity against specific enzyme targets. The results indicated that modifications at the carboxylic acid position significantly influenced binding affinity and inhibitory potency.
Case Study 2: ADME Profiling
In-depth ADME profiling revealed favorable absorption and distribution characteristics for certain derivatives, suggesting their potential as lead compounds in drug development.
Q & A
Q. What are the key synthetic routes for preparing 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid?
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. One approach starts with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, where fluorination is achieved via halogen exchange or electrophilic fluorination reagents. The methyl group at the 3-position can be introduced through alkylation or cross-coupling reactions. For example, Friedel-Crafts acylation or radical-based methods (e.g., twofold radical addition) are employed to install substituents while preserving the strained bicyclic structure. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid ring-opening side reactions .
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties?
The rigid, non-planar bicyclo[1.1.1]pentane framework reduces conformational flexibility, enhancing binding selectivity in medicinal applications. The 2,2-difluoro groups increase electronegativity and metabolic stability, while the methyl group at the 3-position modulates lipophilicity (logP). The carboxylic acid moiety contributes to solubility in polar solvents and enables salt formation. Comparative studies with non-fluorinated analogs show improved thermal stability due to fluorine’s electron-withdrawing effects .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the strained bicyclic structure and confirms substituent positions.
- NMR spectroscopy : <sup>19</sup>F NMR identifies fluorine environments, while <sup>1</sup>H NMR reveals coupling patterns from the methyl and bridgehead protons.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC/UPLC : Assesses purity, especially critical due to potential byproducts from ring strain .
Advanced Research Questions
Q. What strategies mitigate strain-induced instability during functionalization of the bicyclo[1.1.1]pentane core?
The high ring strain (~70 kcal/mol) makes the scaffold prone to ring-opening under harsh conditions. Strategies include:
- Low-temperature reactions : Reduces thermal degradation (e.g., −78°C for lithiation steps).
- Protecting group chemistry : Temporarily masks the carboxylic acid to prevent decarboxylation during fluorination.
- Radical stabilization : Using AIBN or light-initiated radical reactions minimizes ionic pathways that disrupt the bicyclic structure .
Q. How can computational modeling predict the bioisosteric potential of this compound in drug design?
Molecular docking and molecular dynamics simulations compare the compound’s steric/electronic profile to traditional aromatic bioisosteres (e.g., benzene). The bicyclo[1.1.1]pentane’s sp<sup>3</sup>-hybridized carbons mimic phenyl ring geometry while reducing π-π stacking interactions. Fluorine’s electronegativity can be modeled to optimize hydrogen bonding with target proteins. Studies show improved binding affinity in kinase inhibitors when replacing meta-substituted phenyl groups .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
Key challenges include:
- Low yields in fluorination steps : Optimizing stoichiometry of fluorinating agents (e.g., Selectfluor®) and solvent choice (e.g., acetonitrile vs. DMF).
- Purification difficulties : Use of reverse-phase chromatography or recrystallization in hexane/ethyl acetate mixtures.
- Safety concerns : Handling gaseous byproducts (e.g., HF) requires specialized equipment. Recent advances employ flow chemistry for safer, scalable reactions .
Q. How does the compound’s acidity compare to other bicyclo[1.1.1]pentane carboxylic acids?
The 2,2-difluoro groups increase acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.0–4.5). This is attributed to inductive electron withdrawal, stabilizing the deprotonated form. Substituent effects are quantified via Hammett plots, showing a linear correlation between electron-withdrawing groups and acidity enhancement .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing derivatives with varied substituents?
- Standardized reaction conditions : Use anhydrous solvents, inert atmospheres (N2/Ar), and controlled heating (e.g., microwave-assisted synthesis for rapid equilibration).
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., acyl fluorides).
- Quality control : Regular NMR and LC-MS checks at each step to confirm intermediate purity .
Q. How can researchers validate the compound’s bioisosteric equivalence in vitro?
- Binding assays : Compare IC50 values against phenyl-containing analogs in target enzymes (e.g., proteases).
- Solubility/permeability tests : Use PAMPA or Caco-2 models to assess passive diffusion.
- Metabolic stability : Incubate with liver microsomes; fluorination typically reduces CYP450-mediated oxidation .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
Variations often arise from impurities in starting materials (e.g., residual moisture in bicyclo[1.1.1]pentane precursors) or subtle differences in reaction setups. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
